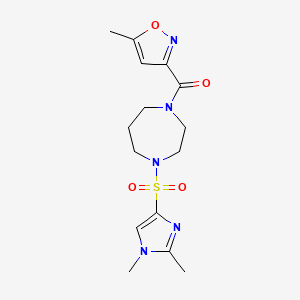![molecular formula C17H11ClF3NO2S2 B2817029 3-Chloro-2-{[5-(phenylsulfonyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine CAS No. 321430-98-2](/img/structure/B2817029.png)
3-Chloro-2-{[5-(phenylsulfonyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-{[5-(phenylsulfonyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine is a highly reactive and polar compound. It belongs to the class of pyridine derivatives and is used as a raw material for the synthesis of various drugs and organic compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. The compound was first synthesized in 2002 by a group of researchers from Japan. It is also used as a building block in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .Molecular Structure Analysis
The molecular formula of this compound is C12H7ClF3NO2S. It has an average mass of 321.703 Da and a monoisotopic mass of 320.983826 Da .Chemical Reactions Analysis
This compound, being a halogenated pyridine derivative, participates in various chemical reactions. For instance, it is involved in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . It also reacts with a larger chlorinated counterpart in a condensation step during the synthesis of pyridalyl .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 406.3±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C. It has an enthalpy of vaporization of 63.2±3.0 kJ/mol and a flash point of 199.5±28.7 °C .Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis of Pyridine Derivatives
Research has led to the development of methods for synthesizing pyridine derivatives with potential biological activities. For instance, the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives through a multi-step process demonstrates the chemical versatility of pyridine compounds, which could be applicable in the development of new pharmaceuticals or agrochemicals (Bradiaková et al., 2009).
Regioselective Addition Reactions
The study of regioselective addition reactions of similar sulfone-modified pyridines has shown how nucleophiles selectively add to these compounds, leading to diverse chemical structures. This research can aid in the targeted synthesis of complex molecules for various scientific applications (Yang et al., 2012).
Potential Biological Activities
Serotonin Receptor Antagonists
A particular study focused on the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, revealing compounds with significant binding affinity and inhibitory effects on the 5-HT6 receptor, suggesting their potential as novel therapeutic agents (Ivachtchenko et al., 2010).
HIV-1 Replication Inhibitors
Another research area includes the identification of 2-((phenylsulfonyl)methyl)-thieno[3,2-d]pyrimidine compounds as potent inhibitors of HIV-1 replication. This serendipitous discovery underlines the importance of pyridine derivatives in antiviral research (Kim et al., 2014).
Applications in Material Science
Polymer Synthesis
The synthesis of novel organic-soluble polyamide-imides (PAIs) incorporating ether, sulfur, and trifluoromethyl linkages, derived from similar pyridine-based compounds, shows the utility of these chemicals in developing materials with exceptional thermal stability and solubility. Such materials could find applications in advanced electronics and coatings (Shockravi et al., 2009).
Future Directions
properties
IUPAC Name |
2-[[5-(benzenesulfonyl)thiophen-2-yl]methyl]-3-chloro-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3NO2S2/c18-14-8-11(17(19,20)21)10-22-15(14)9-12-6-7-16(25-12)26(23,24)13-4-2-1-3-5-13/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYZCWBMZANDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(S2)CC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B2816948.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2816953.png)
![3-[(4-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2816954.png)
![N-(2-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2816955.png)
![N-(4-ethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2816959.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2816961.png)
![N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene}hydroxylamine](/img/structure/B2816962.png)
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-cyanophenyl)-2-oxoacetamide](/img/structure/B2816963.png)
![1-(3-chloro-4-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2816964.png)
![3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B2816965.png)
![1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B2816968.png)